molecular formula C7H15NO B3045995 (S)-3,3,5-Trimethylmorpholine CAS No. 1175761-30-4

(S)-3,3,5-Trimethylmorpholine

Cat. No.: B3045995
CAS No.: 1175761-30-4
M. Wt: 129.2 g/mol
InChI Key: AGPVNWQUXQKCQJ-LURJTMIESA-N
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Description

(S)-3,3,5-Trimethylmorpholine is a chiral morpholine derivative characterized by the presence of three methyl groups attached to the morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3,3,5-Trimethylmorpholine typically involves the reaction of morpholine with methylating agents under controlled conditions. One common method is the alkylation of morpholine using methyl iodide in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to ensure complete methylation.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: (S)-3,3,5-Trimethylmorpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, converting the compound into its reduced form.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, where the morpholine ring can be substituted with various functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether under reflux.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride in dimethylformamide.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Reduced morpholine derivatives.

    Substitution: Substituted morpholine compounds with various functional groups.

Scientific Research Applications

(S)-3,3,5-Trimethylmorpholine has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of chiral drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-3,3,5-Trimethylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and the biological system involved.

Comparison with Similar Compounds

    3,3,5-Trimethylmorpholine: The non-chiral counterpart of (S)-3,3,5-Trimethylmorpholine.

    2,2,6,6-Tetramethylpiperidine: Another morpholine derivative with similar steric properties.

    N-Methylmorpholine: A simpler morpholine derivative with one methyl group.

Uniqueness: this compound is unique due to its chiral nature, which imparts specific stereochemical properties that can influence its reactivity and interactions with biological targets. This chiral specificity makes it particularly valuable in the development of enantioselective catalysts and chiral drugs.

Properties

IUPAC Name

(5S)-3,3,5-trimethylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-6-4-9-5-7(2,3)8-6/h6,8H,4-5H2,1-3H3/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGPVNWQUXQKCQJ-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCC(N1)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1COCC(N1)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90627583
Record name (5S)-3,3,5-Trimethylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1175761-30-4
Record name (5S)-3,3,5-Trimethylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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